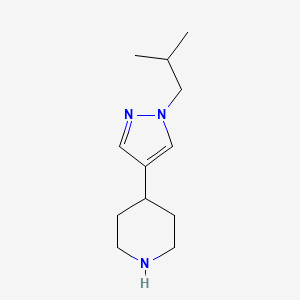
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine
Vue d'ensemble
Description
“4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” is a chemical compound with the molecular formula C12H21N3 . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom . This compound is used as an intermediate in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, the synthesis of “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” involves three steps, starting from “tert-butyl-4-hydroxypiperdine-1-carboxylate” as the starting material .Molecular Structure Analysis
The molecular structure of “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” consists of a piperidine ring attached to a pyrazole ring via a carbon atom . The pyrazole ring is further substituted with an isobutyl group .Applications De Recherche Scientifique
Synthetic Utility in Drug Development
4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a critical intermediate in the synthesis of Crizotinib, highlighting its importance in the pharmaceutical industry. The development of a robust three-step synthesis process for this intermediate showcases its utility in producing key pharmaceutical agents efficiently. This process includes nucleophilic aromatic substitution, hydrogenation, and iodination steps, optimized for successful scale-up (Fussell et al., 2012).
Role in Cancer Treatment
A compound with a similar structure, (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, has been identified as an Aurora kinase inhibitor, potentially useful in treating cancer. The compound's inhibition of Aurora A suggests its significance in developing therapeutic strategies against cancerous cells (ロバート ヘンリー,ジェームズ, 2006).
Contributions to Molecular Structure Analysis
Research into s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been conducted to understand their molecular structure better. Through X-ray crystallography, Hirshfeld, and DFT calculations, the study provides insights into intermolecular interactions and electronic properties, contributing to the knowledge base around these compounds' chemical behavior (Shawish et al., 2021).
Orientations Futures
The future directions for “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine” could involve further exploration of its biological activities and potential applications in drug development. For instance, pyrrolopyrazine derivatives, which share structural similarities with “4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine”, have been shown to exhibit a wide range of biological activities and are considered attractive scaffolds for drug discovery research .
Propriétés
IUPAC Name |
4-[1-(2-methylpropyl)pyrazol-4-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(2)8-15-9-12(7-14-15)11-3-5-13-6-4-11/h7,9-11,13H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJWVJIWBNBSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
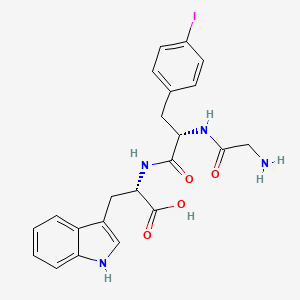
![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)
![2-Azaspiro[4.5]decane-4-carbonitrile](/img/structure/B1458760.png)
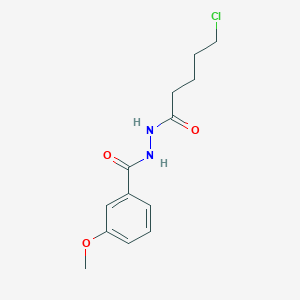



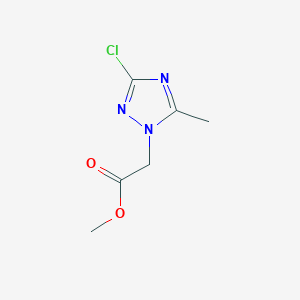
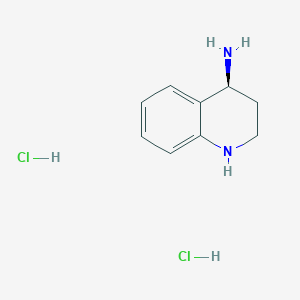

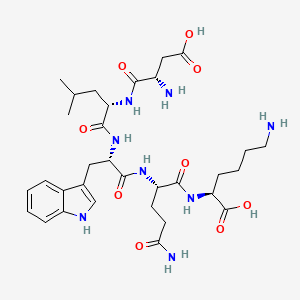
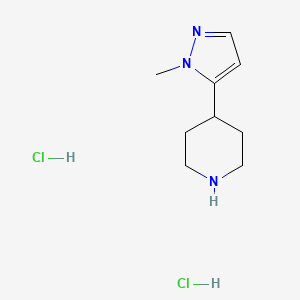
![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)